

# The Molecular Target of Pociredir: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Pociredir
CAS No.:	2490674-02-5
Cat. No.:	B8210139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Pociredir** (formerly FTX-6058) is an investigational, orally bioavailable small molecule therapeutic currently in clinical development for the treatment of sickle cell disease (SCD). This document provides a comprehensive technical overview of the molecular target of **Pociredir**, its mechanism of action, and the key experimental data supporting its development. **Pociredir** is a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EED, **Pociredir** modulates the epigenetic regulation of gene expression, leading to the derepression of the gamma-globin gene (HBG1), increased production of fetal hemoglobin (HbF), and a potential amelioration of the pathophysiology of sickle cell disease.

## Introduction

Sickle cell disease is a monogenic disorder caused by a mutation in the beta-globin gene, resulting in the production of abnormal sickle hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, leading to red blood cell sickling, hemolysis, vaso-occlusion, and

a cascade of debilitating and life-threatening complications. A well-established therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF,  $\alpha_2\gamma_2$ ), which does not sickle and can interfere with the polymerization of HbS. **Pociredir** represents a novel approach to HbF induction by targeting the epigenetic machinery that silences gamma-globin expression after birth.

## The Molecular Target: Embryonic Ectoderm Development (EED)

The primary molecular target of **Pociredir** is Embryonic Ectoderm Development (EED), a crucial scaffolding protein within the Polycomb Repressive Complex 2 (PRC2).<sup>[1][2][3]</sup> PRC2 is a histone methyltransferase complex that plays a pivotal role in the epigenetic silencing of genes, particularly during development. The core components of PRC2 are EZH2 (the catalytic subunit), SUZ12, and EED.

EED's primary function within the PRC2 complex is to recognize and bind to trimethylated lysine 27 on histone H3 (H3K27me3), a product of EZH2's catalytic activity. This binding is allosteric, stimulating the methyltransferase activity of EZH2 and propagating the H3K27me3 repressive mark across chromatin domains.

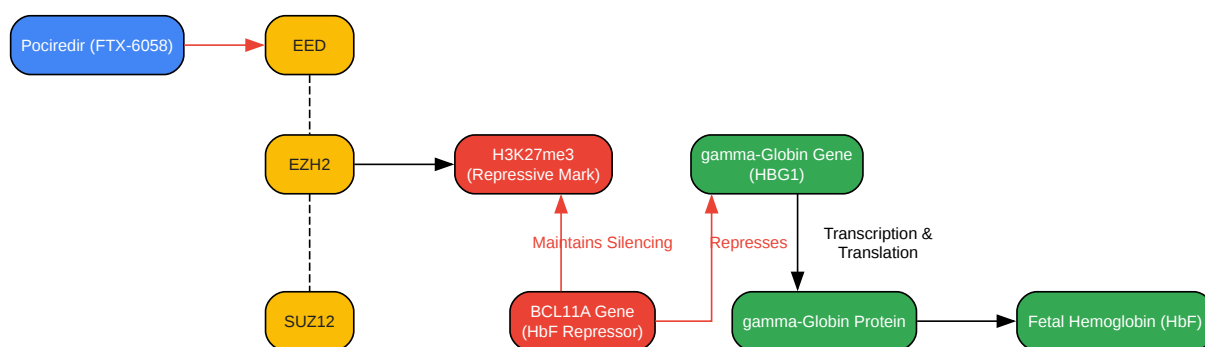
## Mechanism of Action of Pociredir

**Pociredir** acts as a potent and selective inhibitor of EED.<sup>[2][4]</sup> Its mechanism of action can be delineated as follows:

- **Binding to EED:** **Pociredir** binds to a specific pocket on the EED protein, preventing its interaction with H3K27me3.
- **Inhibition of PRC2 Activity:** By blocking the allosteric activation of EZH2, **Pociredir** effectively inhibits the methyltransferase activity of the PRC2 complex.
- **Derepression of Gamma-Globin Gene:** The PRC2 complex is known to be involved in the silencing of the HBG1 gene, which encodes the gamma-globin chain of fetal hemoglobin. Inhibition of PRC2 by **Pociredir** leads to a reduction in the repressive H3K27me3 marks at the HBG1 locus.

- **Downregulation of BCL11A:** A key repressor of fetal hemoglobin, B-cell lymphoma/leukemia 11A (BCL11A), is a downstream target of PRC2-mediated silencing.[5] By inhibiting PRC2, **Pociredir** leads to the downregulation of BCL11A expression.[6]
- **Increased Fetal Hemoglobin (HbF) Production:** The derepression of the HBG1 gene and the downregulation of BCL11A collectively result in the increased transcription of gamma-globin mRNA and subsequent translation into gamma-globin protein. This leads to a significant increase in the production of HbF in erythroid precursor cells.

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of action of **Pociredir**.

## Quantitative Data

The following tables summarize the key quantitative data for **Pociredir** (FTX-6058) from preclinical and clinical studies.

### Table 1: In Vitro Binding Affinity and Potency

Parameter	Value	Assay Type	Source
Kd (Binding Affinity to EED)	0.163 nM	Not Specified	Fulcrum Therapeutics Presentation
PRC2 IC50 (Potency)	< 5 nM	Not Specified	Fulcrum Therapeutics Presentation

## Table 2: Preclinical Efficacy in Cellular and Animal Models

Model System	Treatment	Key Finding	Source
Human CD34+ Hematopoietic Stem Cells	FTX-6058	Up to ~30% HbF of total hemoglobin	[2]
Townes Sickle Cell Disease Mouse Model	FTX-6058 (5 mg/kg, QD)	~70% reduction in H3K27me3 levels	[7]
Townes Sickle Cell Disease Mouse Model	FTX-6058	2-3 fold increase in F-cells and HbF protein	[7]

## Table 3: Clinical Efficacy from Phase 1b PIONEER Trial (NCT05169580)

Dose Cohort	Change in HBG:HBB mRNA Ratio (vs. Placebo, Day 14)	Absolute Increase in HbF (from baseline)	Source
6 mg	1.2 to 6.2	Up to 9.8%	[8]
10 mg	1.2 to 6.2	Not Reported	[8]
12 mg	Not Reported	Up to 10.0%	[8]
20 mg	1.2 to 6.2	Data forthcoming	[8]
30 mg	1.2 to 6.2	Data forthcoming	[8]

## Experimental Protocols

This section outlines the general methodologies for key experiments cited in the development of **Pociredir**.

### EED Binding and PRC2 Inhibition Assays

Objective: To determine the binding affinity of **Pociredir** to EED and its inhibitory potency against the PRC2 complex.

General Protocol (based on similar EED inhibitor studies):

- **AlphaScreen Binding Assay:** This is a common method to assess the binding of inhibitors to EED. The assay typically involves the use of a biotinylated H3K27me3 peptide and streptavidin-coated donor beads, along with a GST-tagged EED protein and anti-GST acceptor beads. In the absence of an inhibitor, the binding of EED to the peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. Inhibitors that compete with the peptide for binding to EED will disrupt this interaction and reduce the signal.
- **PRC2 Enzymatic Assay:** The inhibitory effect of **Pociredir** on the methyltransferase activity of PRC2 can be measured using a variety of methods, including radiometric assays (measuring the transfer of a radiolabeled methyl group from S-adenosylmethionine to a histone substrate) or antibody-based detection of H3K27me3.

### Cellular Assays for Fetal Hemoglobin Induction

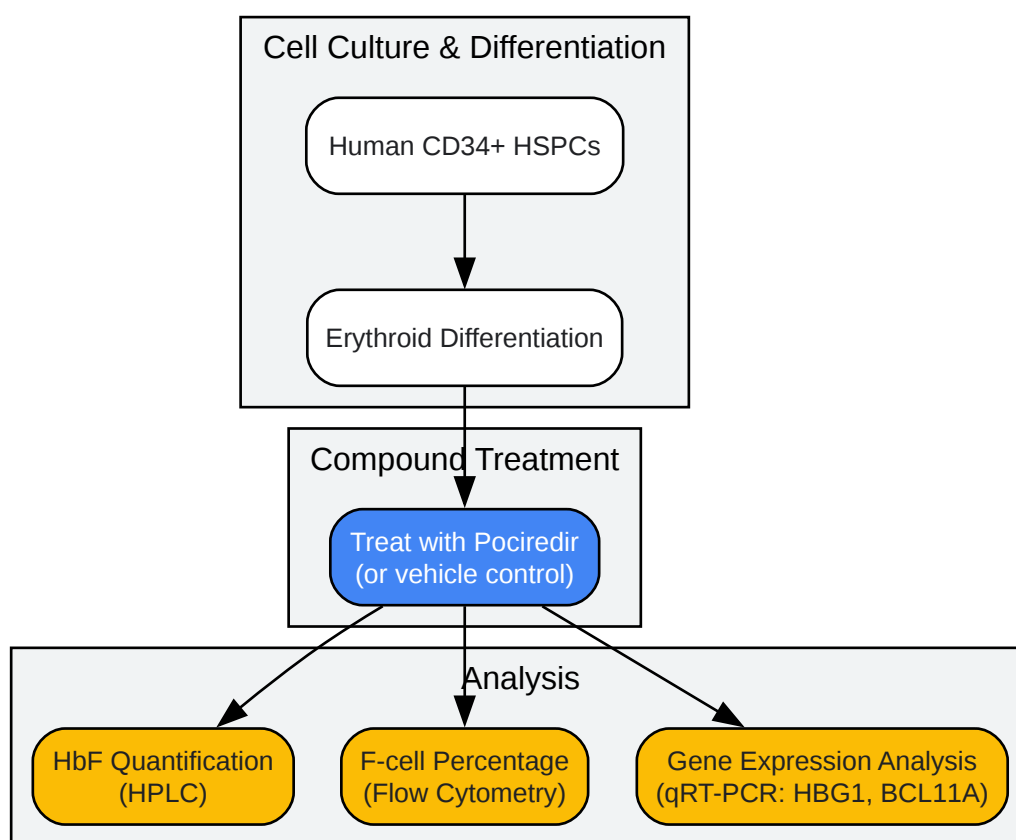
Objective: To evaluate the ability of **Pociredir** to induce HbF expression in a cellular context.

General Protocol:

- **Cell Culture:** Primary human CD34+ hematopoietic stem and progenitor cells are cultured in a two-phase liquid culture system that promotes their differentiation into erythroid precursors.
- **Compound Treatment:** Differentiated erythroid cells are treated with varying concentrations of **Pociredir** or a vehicle control.
- **Measurement of HbF:**

- High-Performance Liquid Chromatography (HPLC): Cell lysates are analyzed by HPLC to separate and quantify the different hemoglobin species (HbF, HbA, HbS).
- Flow Cytometry: Cells are stained with a fluorescently labeled antibody specific for HbF to determine the percentage of F-cells (red blood cells containing HbF).
- Gene Expression Analysis (qRT-PCR): RNA is extracted from the treated cells, and quantitative real-time PCR is performed to measure the mRNA levels of HBG1 and BCL11A.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

**Figure 2:** General workflow for cellular HbF induction assays.

## In Vivo Efficacy Studies in Animal Models

Objective: To assess the in vivo efficacy of **Pociredir** in a relevant animal model of sickle cell disease.

#### General Protocol:

- **Animal Model:** The Townes mouse model, which expresses human  $\alpha$ -,  $\gamma$ -, and  $\beta$ S-globin genes and exhibits a sickle cell phenotype, is a commonly used model.
- **Drug Administration:** **Pociredir** is administered orally to the mice at various doses and for a specified duration.
- **Sample Collection:** Blood samples are collected at different time points during and after the treatment period.
- **Analysis:**
  - **Hematological Parameters:** Complete blood counts are performed to assess red blood cell parameters.
  - **HbF Measurement:** HbF levels in red blood cells are quantified by HPLC or flow cytometry.
  - **Target Engagement:** The levels of the H3K27me3 mark in peripheral blood mononuclear cells or bone marrow can be measured to assess target engagement.
  - **Gene Expression:** The expression of HBG1 and BCL11A in relevant tissues is analyzed by qRT-PCR.

## Conclusion

**Pociredir** is a first-in-class, orally bioavailable small molecule inhibitor of EED, a key component of the PRC2 complex. By targeting the epigenetic machinery responsible for silencing fetal hemoglobin, **Pociredir** offers a novel and promising therapeutic approach for sickle cell disease. Preclinical and early clinical data have demonstrated its ability to robustly induce HbF production. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in patients with sickle cell disease.

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Fulcrum Therapeutics Presents Published Structure of Investigational Small Molecule FTX-6058 at the American Chemical Society (ACS) Spring 2021 Virtual Conference - BioSpace [biospace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. fulcrumtx.com [fulcrumtx.com]
- 4. Identification of Novel Small-molecule Inducers of Fetal Hemoglobin Using Pharmacophore and 'PSEUDO' Receptor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulcrumtx.com [fulcrumtx.com]
- 7. ashpublications.org [ashpublications.org]
- 8. fulcrumtx.com [fulcrumtx.com]
- To cite this document: BenchChem. [The Molecular Target of Pociredir: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210139/docs#the-molecular-target-of-pociredir-an-in-depth-technical-guide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)